molecular formula C25H23ClN2O2S B2371990 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone CAS No. 339277-73-5

2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone

Cat. No. B2371990
CAS RN: 339277-73-5
M. Wt: 450.98
InChI Key: IDGQBYFEBKHHCZ-UHFFFAOYSA-N
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Description

“2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone” is a small molecular weight compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives often involves a one-pot condensation reaction . For example, an imidazole derivative was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . This property can influence the chemical reactions it undergoes.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone” are not available in the retrieved sources.

Scientific Research Applications

Catalysis and Synthesis

  • One-Pot Synthesis of Imidazoles : A study by Ran, Li, & Zhang (2015) detailed the one-pot synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives. These compounds demonstrated considerable local anesthetic activity in animal models.

Polymer Chemistry

  • Polyimide Synthesis : In research conducted by Ghaemy & Alizadeh (2009), a novel diamine monomer containing a triaryl imidazole pendant group was synthesized and polymerized with commercial dianhydrides to produce polyimides with excellent solubility and thermal stability.

Medicinal Chemistry

  • Histamine H3 Receptor Antagonism : A study by Greig, Tozer, & Wright (2001) focused on the synthesis of novel cyclic sulfonamides, which included a compound structurally similar to the queried molecule, as potent histamine H3 receptor antagonists.

Antimicrobial Research

  • Synthesis and Antimicrobial Evaluation : Khanage, Mohite, & Pandhare (2020) synthesized and evaluated the antimicrobial activity of related imidazole derivatives. Their study found significant activity against bacterial and fungal strains (Khanage et al., 2020).

Chemical Structure Analysis

  • Crystal Structure Analysis : Sharma et al. (2019) performed crystal structure analysis on imidazole derivatives, providing insights into molecular interactions and stability (Sharma et al., 2019).

Antioxidant Properties

  • Synthesis and Antioxidant Evaluation : A study by Naik, Kumar, & Rangaswamy (2012) synthesized 5-Substituted 1-Aryl-2,3-diphenyl imidazoles and evaluated their antioxidant properties, revealing significant activity.

Antiviral Activity

  • Synthesis and Antiviral Evaluation : Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, which showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Cytotoxicity and Cancer Research

  • Cytotoxicity Testing of Imidazole Derivatives : Balewski et al. (2020) tested the cytotoxicity of imidazole derivatives on human cancer cell lines, demonstrating the potential of these compounds in cancer research (Balewski et al., 2020).

Computational Chemistry

  • DFT Studies and Molecular Analysis : Ahmad et al. (2018) conducted a synergistic experimental-computational analysis on tetra substituted imidazoles, combining experimental techniques with density functional theory (DFT) calculations (Ahmad et al., 2018).

Chromotropic Properties

  • Chromotropic Analysis : Sakaino (1983) explored the chromotropic properties of imidazole derivatives, revealing their potential in colorimetric applications (Sakaino, 1983).

Future Directions

The future directions for research on “2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. Given the wide range of biological activities exhibited by imidazole derivatives , there could be potential for developing new drugs or therapies.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h3-16H,2,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGQBYFEBKHHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfone

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